Barium iodide
Description
Properties
CAS No. |
13718-00-8 |
|---|---|
Molecular Formula |
BAI2 |
Molecular Weight |
391.14 |
Synonyms |
BARIUM IODIDE |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Preparation Techniques for Barium Iodide
Direct Synthesis from Elemental Precursors
Barium iodide can be synthesized directly from its constituent elements, barium metal and iodine. geeksforgeeks.orgvedantu.comcollegedunia.com This method relies on the high reactivity between the alkaline earth metal and the halogen. geeksforgeeks.orgvedantu.comcollegedunia.com The reaction is typically carried out by heating the reactants to initiate the chemical combination. vedantu.comwebelements.com
The balanced chemical equation for this reaction is: Ba + I₂ → BaI₂ webelements.comtestbook.com
In this redox reaction, barium is oxidized, losing two electrons to form the barium cation (Ba²⁺), while iodine is reduced, with each iodine atom gaining one electron to form iodide ions (I⁻). brainly.combrainly.com The resulting product is anhydrous this compound. Another variation of this direct method involves reacting barium metal with 1,2-diiodoethane (B146647) in an ether solution to form the anhydrous salt. chembk.comwikipedia.orgvedantu.com
Aqueous Solution-Based Precipitation and Crystallization Routes
Aqueous methods are commonly employed for the preparation of this compound, often yielding the dihydrate form (BaI₂·2H₂O) which can then be dehydrated by heating to obtain the anhydrous salt. vedantu.comtestbook.com
Neutralization Reactions (e.g., Barium Carbonate with Hydroiodic Acid)
One of the primary methods for producing this compound is through the neutralization reaction between barium carbonate (BaCO₃) and hydroiodic acid (HI). collegedunia.comgoogle.comprocurementresource.comshef.ac.uktestbook.comflexiprep.com In this process, barium carbonate is added to an aqueous solution of hydroiodic acid, resulting in the formation of this compound, water, and carbon dioxide gas. flexiprep.com
The reaction is represented by the following equation: BaCO₃ + 2HI → BaI₂ + H₂O + CO₂ flexiprep.com
The resulting solution is then typically concentrated to promote the crystallization of this compound dihydrate. google.com The efficiency of the subsequent precipitation steps can be influenced by the concentration of the this compound solution, with optimal concentrations being in the range of 4 to 6 mol/L. google.com A similar neutralization reaction can also be carried out using barium hydroxide (B78521) (Ba(OH)₂) and hydroiodic acid. collegedunia.comtestbook.comyoutube.com
Double Displacement Reactions (e.g., Potassium Iodide with Barium Nitrate)
This compound can also be synthesized via a double displacement or metathesis reaction. vedantu.com A common example involves the reaction of aqueous solutions of potassium iodide (KI) and barium nitrate (B79036) (Ba(NO₃)₂). geeksforgeeks.org This reaction produces this compound and potassium nitrate. geeksforgeeks.org
The balanced molecular equation is: Ba(NO₃)₂(aq) + 2KI(aq) → BaI₂(aq) + 2KNO₃(aq) geeksforgeeks.org
Since both products are soluble in water, the separation of this compound requires subsequent crystallization, often by carefully evaporating the solvent. vedantu.com The dihydrate form of this compound is typically obtained from the aqueous solution. geeksforgeeks.orgvedantu.com Another example of a double displacement reaction is the reaction between this compound and potassium bromide, which yields potassium iodide and barium bromide. testbook.com
Reaction of Barium Hydroxide with Iron Iodide
A multi-step process involving the initial synthesis of ferrous iodide (FeI₂) followed by its reaction with barium hydroxide is another route to produce this compound. google.comguidechem.com First, ferrous iodide is prepared by reacting iron powder with iodine in water. chembk.comguidechem.com
The synthesized ferrous iodide solution is then added to a barium hydroxide solution. chembk.comgoogle.comguidechem.com This results in a neutralization reaction that precipitates iron (II) hydroxide (Fe(OH)₂) and leaves this compound in the solution. chembk.comgoogle.comguidechem.com The reaction is typically heated and the pH is adjusted to between 8.5 and 9 with barium hydroxide to ensure complete reaction. google.comguidechem.com
The insoluble iron (II) hydroxide is then removed by filtration, and the resulting transparent this compound solution is concentrated to crystallize the dihydrate product, BaI₂·2H₂O. chembk.comgoogle.comguidechem.com
Specialized Reductive Pathways
Utilization of Barium Hydride and Ammonium (B1175870) Iodide
Anhydrous this compound can be prepared through a reductive pathway utilizing barium hydride (BaH₂) and ammonium iodide (NH₄I) in a pyridine (B92270) solution. chembk.comprocurementresource.comshef.ac.ukguidechem.comchemicalbook.com This reaction yields this compound, ammonia (B1221849) gas, and hydrogen gas. shef.ac.ukchemicalbook.com
The reaction is as follows: BaH₂ + 2NH₄I → BaI₂ + 2NH₃ + H₂ shef.ac.ukchemicalbook.com
After the reaction is complete, the pyridine solvent is largely removed by distillation. Any remaining crystalline pyridine can be removed by vacuum distillation at elevated temperatures (150-160°C), resulting in a high yield of anhydrous this compound. chembk.comguidechem.com
Generation of Activated Barium Metal from this compound
Activated barium, often referred to as Rieke Barium, is a highly reactive form of the metal that is significantly more effective in chemical reactions than its bulk, unactivated counterpart. rsc.org The generation of this activated metal often starts from barium salts, with this compound being a key precursor. The primary method for this activation is the chemical reduction of anhydrous this compound. wikipedia.orgwikipedia.org
The Rieke method involves the reduction of an anhydrous metal salt, in this case, this compound (BaI₂), with a stoichiometric amount of an alkali metal, typically lithium, in the presence of an electron carrier. wikipedia.orge-bookshelf.de A common electron carrier used in this process is biphenyl (B1667301). wikipedia.org The reaction is carried out in a suitable solvent, such as freshly distilled tetrahydrofuran (B95107) (THF), under an inert argon atmosphere. e-bookshelf.de
The process begins with the preparation of lithium biphenylide by reacting lithium with biphenyl in THF. e-bookshelf.de This solution is then used to reduce a suspension of anhydrous this compound. e-bookshelf.de The resulting product is a finely divided, black powder slurry of highly reactive barium metal. e-bookshelf.de This increased reactivity is attributed to the high surface area of the metal particles and the presence of defects in the crystal lattice, which provides more sites for chemical reactions.
The generation of organobarium compounds, which are valuable reagents in organic synthesis, typically requires the use of this activated barium. wikipedia.orgresearchgate.net For instance, allylbarium chloride can be prepared by reacting activated barium with allyl halides. wikipedia.org These organobarium reagents exhibit unique reactivity, including high regio- and stereoselectivity in reactions with carbonyl compounds, which is often superior to that of related Grignard or organocalcium reagents. wikipedia.org The difficulty in preparing organobarium compounds directly from commercial barium metal underscores the importance of activation methods starting from precursors like this compound. rsc.org
| Parameter | Description | Reference |
| Precursor | Anhydrous this compound (BaI₂) | wikipedia.orgwikipedia.org |
| Reducing Agent | Lithium | wikipedia.orge-bookshelf.de |
| Electron Carrier | Biphenyl | wikipedia.orge-bookshelf.de |
| Solvent | Tetrahydrofuran (THF) | e-bookshelf.de |
| Product | Highly active barium metal (Rieke Barium) | wikipedia.orgwikipedia.org |
| Application | Synthesis of organobarium compounds | wikipedia.orgresearchgate.net |
Control over Anhydrous and Hydrated Forms
This compound exists in two primary forms: an anhydrous solid (BaI₂) and a hydrated crystalline solid, most commonly as this compound dihydrate (BaI₂·2H₂O). wikipedia.orgcollegedunia.com The control and conversion between these two forms are crucial for its application in different synthetic procedures.
The hydrated form, this compound dihydrate, is typically formed when reactions involving this compound are conducted in the presence of water. collegedunia.comvedantu.com For example, the reaction of potassium iodide with barium nitrate in an aqueous solution yields the dihydrate form. collegedunia.comvedantu.com this compound dihydrate presents as white or sometimes off-white to light red crystalline powder. americanelements.cominfiniumpharmachem.com It is freely soluble in water, ethanol, and acetone (B3395972). vedantu.cominfiniumpharmachem.com
The anhydrous form of this compound can be readily obtained from the dihydrate by heating. collegedunia.comvedantu.com When heated, the water of crystallization is driven off, leaving the anhydrous salt. vedantu.comextramarks.com Specifically, one molecule of crystal water is lost at 98.9 °C, and the second is lost at 539 °C. chembk.com Anhydrous this compound is a white, powdery solid that is sensitive to air, light, and moisture. vedantu.comoxfordlabchem.com It is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert back into the hydrated form. vedantu.comoxfordlabchem.com Due to its sensitivity, it must be stored in tightly sealed containers in a dry environment. extramarks.com
Alternative preparations for anhydrous this compound include the reaction of barium metal with 1,2-diiodoethane in an ether solvent. wikipedia.orgextramarks.comvedantu.com Another method involves reacting barium hydride with ammonium iodide in a pyridine solution, followed by distillation to remove the solvent. chembk.com
The distinct properties of the anhydrous and hydrated forms dictate their use. For instance, the preparation of activated Rieke Barium requires the anhydrous form to avoid interference from water. wikipedia.orgwikipedia.org
Properties of Anhydrous and Hydrated this compound
| Property | **Anhydrous this compound (BaI₂) ** | This compound Dihydrate (BaI₂·2H₂O) |
| Appearance | White to off-white powder extramarks.comoxfordlabchem.com | White or colorless crystals collegedunia.comvedantu.com |
| Molar Mass | 391.14 g/mol vedantu.comnih.gov | 427.17 g/mol chemicalbook.com |
| Density | 5.15 g/cm³ extramarks.com | 5.15 g/mL at 25 °C chemicalbook.comchemsrc.com |
| Melting Point | 711-740 °C americanelements.comextramarks.com | Decomposes upon heating chembk.com |
| Solubility | Soluble in water, ethanol, acetone extramarks.com | Freely soluble in water, alcohol, acetone vedantu.cominfiniumpharmachem.com |
| Key Characteristic | Hygroscopic; sensitive to air and light vedantu.comoxfordlabchem.com | Crystalline solid containing two water molecules collegedunia.comvedantu.com |
Iii. Advanced Structural Elucidation and Polymorphism of Barium Iodide
Ambient Pressure Crystal Structures
At ambient pressure, barium iodide adopts a well-defined orthorhombic crystal structure.
Simulations have provided optimized lattice parameters for the Pnma phase at ambient pressure that are in close agreement with experimental data. nih.gov
Table 1: Comparison of Simulated and Experimental Lattice Parameters for Orthorhombic Pnma BaI₂ at Ambient Pressure
| Lattice Parameter | Simulated Value (Å) nih.gov | Experimental Value (Å) nih.gov |
| a | 9.003 | 8.922 |
| b | 5.448 | 5.304 |
| c | 10.879 | 10.695 |
Orthorhombic Pnma (Cotunnite-Type Structure)
High-Pressure Induced Phase Transitions and Polymorphism
The application of high pressure induces significant changes in the crystal structure of this compound, leading to the formation of different polymorphs. The understanding of these high-pressure phases has evolved with advancements in experimental and computational techniques.
Recent computational studies have predicted a different high-pressure phase transition sequence for BaI₂. nih.govresearchgate.netnih.gov According to these simulations, the orthorhombic Pnma structure transforms into a tetragonal phase with I4/mmm symmetry (Z=2) at a pressure of approximately 17.1 GPa. nih.govresearchgate.netglobalauthorid.com This transition involves an increase in the coordination number of the barium atom from 9 to 10. nih.gov The I4/mmm phase possesses a higher symmetry compared to the Pnma structure. nih.govresearchgate.net This structural progression from orthorhombic Pnma to tetragonal I4/mmm is also predicted for other similar dihalides, such as lead bromide (PbBr₂), although at a higher transition pressure of 52 GPa. mdpi.com
Table 2: Predicted Lattice Parameters and Atomic Coordinates for Tetragonal I4/mmm BaI₂ at 17.1 GPa
| Atom | Wyckoff Position | x | y | z |
| Ba | 2a | 0 | 0 | 0 |
| I | 4e | 0 | 0 | 0.333 |
| Lattice Parameters: a = 4.793 Å, c = 8.019 Å researchgate.net |
Tetragonal I4/mmm Phase
Theoretical and Computational Crystallography
Theoretical and computational crystallography have become indispensable tools for predicting and understanding the behavior of materials under various conditions. In the case of this compound (BaI₂), these methods have provided profound insights into its structural stability, electronic properties, and lattice dynamics, particularly under high pressure.
First-principles calculations, rooted in density functional theory (DFT), are employed to investigate the electronic structure of materials without prior experimental input. For this compound, these calculations have been crucial in determining its band structure and predicting pressure-induced electronic phase transitions.
Under compression, the electronic properties of this compound change significantly. mdpi.com As pressure increases, the band gap narrows. researchgate.net First-principles calculations predict that the Pnma phase undergoes a structural transition to a tetragonal I4/mmm phase at 17.1 GPa. mdpi.comnih.gov Further electronic calculations indicate that this high-pressure I4/mmm phase exhibits metallic characteristics. mdpi.comnih.govresearchgate.net This metalization occurs through an indirect band gap closure under moderate compression. mdpi.comresearchgate.net The electronic density of states calculated for the I4/mmm phase at 30 GPa confirms its metallic nature. researchgate.netmdpi.com
Table 1: Calculated Electronic Properties of this compound (BaI₂) Phases
| Property | Pnma Phase (0 GPa) | I4/mmm Phase (30 GPa) |
| Electronic Character | Direct Band Gap Insulator | Metallic |
| Calculated Band Gap | 3.35 eV | 0 eV (Metallic) |
| Computational Method | PBE-GGA | PBE-GGA |
To explore the polymorphism of this compound under a wide range of pressures, global structure search algorithms are utilized. The Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method is a powerful technique that can predict stable crystal structures based only on the chemical composition and external conditions like pressure. calypso.cn
Systematic structural predictions for BaI₂ have been performed for pressures ranging from 0 to 200 GPa using the CALYPSO method coupled with first-principles electronic structure calculations. mdpi.comresearchgate.netresearchgate.net At ambient pressure, these simulations correctly identify the cotunnite-type orthorhombic structure with Pnma space group symmetry as the most thermodynamically stable phase, which is consistent with experimental findings. mdpi.comnih.gov The theoretically optimized lattice parameters for this phase show good agreement with experimental data. mdpi.comnih.gov
A significant prediction from these searches is a pressure-induced phase transition. The calculations reveal that BaI₂ transforms from the orthorhombic Pnma structure to a tetragonal structure with I4/mmm symmetry at a pressure of 17.1 GPa. mdpi.comnih.govresearchgate.netresearchgate.net This high-pressure phase remains stable up to 200 GPa. mdpi.com The I4/mmm phase was found to be energetically more favorable than a previously reported monoclinic P112₁/a phase. mdpi.comnih.govresearchgate.net
Table 2: Predicted Crystal Structures of this compound (BaI₂) Under Pressure via CALYPSO
| Pressure Range | Stable Phase | Space Group | Crystal System | Calculated Lattice Parameters (at transition/specified pressure) |
| 0–17.1 GPa | Cotunnite-type | Pnma | Orthorhombic | a = 9.003 Å, b = 5.448 Å, c = 10.879 Å (at 0 GPa) mdpi.comnih.gov |
| 17.1–200 GPa | - | I4/mmm | Tetragonal | a = 4.094 Å, c = 11.756 Å (at 17.1 GPa) researchgate.net |
Phonon spectra calculations are essential for assessing the dynamical stability of a crystal structure. uclouvain.be The presence of imaginary (negative) phonon frequencies would indicate a structural instability, suggesting that the atoms would spontaneously displace from their lattice positions. uclouvain.be For this compound, phonon dispersion calculations have been performed to validate the stability of the predicted phases.
The calculated phonon spectra for the orthorhombic Pnma phase at 0.3 GPa and the tetragonal I4/mmm phase at 75 GPa show no imaginary phonon frequencies throughout the entire Brillouin zone. mdpi.comnih.govresearchgate.net This confirms the dynamical stability of both the low-pressure and high-pressure structures. mdpi.comresearchgate.net
Furthermore, investigations into the lattice dynamics extend to the study of electron-phonon coupling, which is crucial for understanding phenomena like superconductivity. mdpi.com For the metallic I4/mmm phase of BaI₂ at 30 GPa, electron-phonon coupling calculations were performed. mdpi.comnih.gov The Eliashberg spectral function α²F(ω) and the phonon density of states (PHDOS) were computed to analyze the contribution of different vibrational modes to the coupling. mdpi.comnih.gov These simulations suggested that the potential for superconductivity in BaI₂ at 30 GPa is significantly lower than that observed in similar compounds like caesium iodide (CsI) at much higher pressures. mdpi.comnih.gov
Table 3: Summary of Phonon Spectra and Lattice Dynamics Findings for this compound (BaI₂)
| Phase | Pressure | Key Finding | Implication |
| Pnma | 0.3 GPa | No imaginary phonon frequencies observed in the calculated spectrum. mdpi.comnih.govresearchgate.net | The orthorhombic phase is dynamically stable. |
| I4/mmm | 75 GPa | No imaginary phonon frequencies observed in the calculated spectrum. mdpi.comnih.govresearchgate.net | The high-pressure tetragonal phase is dynamically stable. |
| I4/mmm | 30 GPa | Electron-phonon coupling calculations performed (α²F(ω)). mdpi.comnih.gov | Investigation of potential superconductivity. |
Iv. Chemical Reactivity, Reaction Mechanisms, and Derivatization Chemistry of Barium Iodide
Inorganic Exchange and Precipitation Reactions
Barium iodide (BaI₂), being a water-soluble salt, actively participates in inorganic exchange reactions, which often result in the formation of a precipitate. byjus.comuiuc.edu These reactions, also known as double displacement or metathesis reactions, occur when aqueous solutions of two ionic compounds are mixed, and a new, insoluble compound is formed. collegedunia.comgeeksforgeeks.org
A prominent example is the reaction between this compound and solutions containing sulfate (B86663) ions (SO₄²⁻), such as sodium sulfate (Na₂SO₄). The combination yields a dense, white precipitate of barium sulfate (BaSO₄), a compound known for its exceptional insolubility in water. geeksforgeeks.orgquora.com The sodium and iodide ions remain in the solution as spectator ions. quora.com
Reaction with Sodium Sulfate:
Molecular Equation: BaI₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaI(aq) byjus.com
Net Ionic Equation: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) quora.com
Similar precipitation reactions occur with other anions that form insoluble salts with barium. For instance, mixing this compound with solutions of carbonates (like sodium carbonate, Na₂CO₃), phosphates, or oxalates will precipitate barium carbonate (BaCO₃), barium phosphate, and barium oxalate, respectively. shef.ac.uk
| Reactant 1 | Reactant 2 | Precipitate Formed | Precipitate Formula |
| This compound (BaI₂) | Sodium Sulfate (Na₂SO₄) | Barium Sulfate | BaSO₄ |
| This compound (BaI₂) | Sodium Carbonate (Na₂CO₃) | Barium Carbonate | BaCO₃ |
| This compound (BaI₂) | Silver Nitrate (B79036) (AgNO₃) | Silver Iodide | AgI |
Organometallic Synthesis Initiated by this compound
This compound is a valuable precursor for the synthesis of organobarium compounds, which are of significant interest in organic and organometallic chemistry. wikipedia.orgvedantu.com
This compound reacts with alkyl potassium compounds to generate organobarium species. wikipedia.orgvedantu.comvwr.com In this metathesis reaction, the iodide ligands are displaced by the alkyl groups from the highly reactive alkyl potassium reagent, yielding a dialkylbarium compound and potassium iodide. wikipedia.orgchembk.com
General Reaction: BaI₂ + 2 R-K → R₂Ba + 2 KI wikipedia.org
This synthesis provides a pathway to organobarium compounds that are analogous to Grignard reagents. wikipedia.org
Beyond reactions with alkyl potassium, this compound is a key starting material for other organobarium reagents. vedantu.com While organobarium compounds can be synthesized through various methods, the use of this compound is a common approach. For example, allylbarium reagents can be prepared from reactive barium, which itself is generated from this compound. wikipedia.orgacs.org These allylbarium compounds are particularly useful in organic synthesis for their selective reactions with carbonyl compounds. acs.org The generation of organobarium reagents often requires the use of a highly activated form of barium metal. researchgate.netrsc.org
Reactions with Alkyl Potassium Compounds
Reduction to Highly Reactive Barium Species
This compound can be reduced to produce a highly active form of barium metal, often referred to as Rieke barium. wikipedia.orgwikipedia.org This reduction is typically accomplished using a strong reducing agent, such as lithium biphenylide, in an ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.netresearchgate.net
Reduction Reaction: BaI₂ + 2 Li(biphenylide) → Ba* + 2 LiI + 2 biphenyl (B1667301) wikipedia.orgresearchgate.net
This "activated" barium (Ba*) exhibits significantly higher chemical reactivity compared to bulk barium metal. researchgate.net This enhanced reactivity allows it to participate in reactions that are difficult to achieve with standard barium, such as the direct formation of organobarium reagents by reacting with organic halides. wikipedia.orgacs.org This method has been instrumental in preparing and studying allylbarium reagents. researchgate.netresearchgate.net
Stability and Decomposition in Specific Environments
The stability of this compound is highly dependent on environmental conditions, particularly the presence of moisture and light. lookchem.com
Moisture: this compound is hygroscopic, meaning it readily absorbs moisture from the air. oxfordlabchem.comfishersci.com The anhydrous form (BaI₂) will convert to the dihydrate (BaI₂·2H₂O) upon exposure to a moist environment. collegedunia.comvedantu.com For this reason, it must be stored in dry, tightly sealed containers. fishersci.com
Light: The compound is also sensitive to light. oxfordlabchem.com Exposure to light, especially in the presence of air and acidic conditions, can cause the decomposition of the iodide ion (I⁻) to form elemental iodine (I₂). oxfordlabchem.com This decomposition results in the compound or its solutions developing a yellow or brown tint due to the color of the iodine formed.
Decomposition Factors:
| Condition | Effect on this compound |
| Moisture/Air | Absorbs water to form this compound dihydrate (BaI₂·2H₂O). oxfordlabchem.comvedantu.com |
| Light | Decomposes, leading to the formation of elemental iodine (I₂). |
Due to these sensitivities, handling and storage under an inert, dry atmosphere and protection from light are crucial for maintaining the purity and integrity of this compound. oxfordlabchem.com
V. Advanced Spectroscopic Characterization and Analytical Methodologies for Barium Iodide Systems
Molecular Absorption Spectrometry for Elemental Analysis (e.g., Barium Mono-iodide for Iodine Determination)
High-resolution continuum source molecular absorption spectrometry (HR-CS MAS) in a graphite (B72142) furnace is a sensitive and reliable method for the determination of iodine. This technique leverages the formation of a diatomic molecule, barium mono-iodide (BaI), in the gas phase, which exhibits distinct absorption spectra.
Researchers have studied the molecular absorption spectra of various metal iodides and found that barium mono-iodide has strong absorption bands around 538 nm and 560 nm. researchgate.netresearchgate.net These bands consist of well-resolved rotational lines, with the band head at 538.308 nm being systematically evaluated for the analytical determination of iodine. researchgate.net The method involves introducing a sample containing iodine along with a barium salt as a molecule-forming reagent into a graphite furnace. At high temperatures, the BaI molecule is formed, and its absorption is measured.
The technique demonstrates high sensitivity, with a characteristic mass reported as low as 1.0 ng and a detection limit of 600 pg for iodine. researchgate.netresearchgate.net Calibration curves have been shown to be linear up to 250 ng of iodine. researchgate.net A key advantage is that different chemical forms of iodine, including iodide, iodate, and organically bound iodine, produce an identical absorption sensitivity for BaI, simplifying the analytical process. researchgate.net However, the analysis can be subject to interferences; high concentrations of chlorides, fluorides, iron, potassium, and sodium have been found to significantly reduce the BaI molecular absorption signal. researchgate.net
Table 1: Analytical Parameters for Iodine Determination using BaI HR-CS MAS
| Parameter | Reported Value | Reference |
|---|---|---|
| Optimal Wavelength (Band Head) | 538.308 nm | researchgate.net |
| Other Strong Absorption Bands | ~538 nm, ~560 nm | researchgate.netresearchgate.net |
| Characteristic Mass | 1.0 ng - 3.5 ng | researchgate.net |
| Limit of Detection (LOD) | 600 pg | researchgate.net |
| Absolute LOD (using BaI) | 20 ng - 60 ng | researchgate.netresearchgate.net |
| Absolute LOQ (using BaI) | 60 ng - 200 ng | researchgate.netresearchgate.net |
| Pyrolysis Temperature | 800 °C - 1000 °C | researchgate.net |
| Vaporization Temperature | 2300 °C - 2400 °C | researchgate.net |
Multi-Energy X-ray Imaging Techniques for Element Differentiation (e.g., Photon-Counting Computed Tomography)
Photon-counting computed tomography (PCCT) is an advanced imaging modality that can differentiate between elements with similar X-ray attenuation properties, such as barium and iodine. researchgate.netnih.gov Unlike conventional CT, which integrates the total energy of detected photons, PCCT counts individual photons and sorts them into multiple energy bins. researchgate.net This capability allows for material decomposition based on the K-edge absorption energies of elements—the distinct energy at which a sharp increase in X-ray absorption occurs.
For barium and iodine, the K-edge energies are very close (Barium Z=56, K-edge=37.4 keV; Iodine Z=53, K-edge=33.2 keV). nih.govnih.gov Despite this small separation of just over 4 keV, PCCT systems can be tuned to these specific energies to distinguish and quantify the two elements simultaneously in a sample. nih.govresearchgate.net Studies using bench-top PCCT systems have successfully differentiated and accurately quantified barium and iodine in both phantom models and biological samples with high correlation (R² ≈ 1) between true and measured concentrations. researchgate.netnih.gov
The data processing often involves techniques like K-edge subtraction and principal component analysis (PCA) to decompose the multi-energy data into material-specific images. researchgate.netnih.gov PCA has been shown to be particularly effective, outperforming simple K-edge subtraction, especially in the presence of other materials like calcium (bone). nih.gov This allows for clear visualization where different materials, such as iodine in circulation, barium in an organ, and calcium in bone, can be assigned distinct color codes in a single, fused image. researchgate.net
Table 2: K-edge Energies for PCCT Differentiation
| Element | Atomic Number (Z) | K-edge Absorption Energy | Reference |
|---|---|---|---|
| Iodine | 53 | 33.2 keV | nih.govnih.gov |
| Barium | 56 | 37.4 keV | nih.govnih.gov |
Radioluminescence and Time-Resolved Emission Spectroscopy in Scintillator Development
Barium iodide, particularly when doped with activators like europium (Eu²⁺), is investigated as a scintillator material for gamma-ray spectroscopy. Radioluminescence and time-resolved emission spectroscopy are crucial for characterizing the performance of these scintillators.
When excited by high-energy radiation (e.g., X-rays or beta particles), europium-doped this compound, BaI₂(Eu), exhibits characteristic luminescence. researchgate.netaip.org The radioluminescence spectrum typically shows two main emission features:
A band in the blue region of the spectrum, peaking around 420-425 nm, which is attributed to the 5d→4f electronic transition of the Eu²⁺ activator ion. researchgate.netaip.org
A broad, longer-wavelength band centered around 550 nm. researchgate.netaip.org This band is often assigned to impurity-mediated recombination or trapped excitons and its intensity can be significantly reduced by using high-purity, zone-refined this compound feedstock for crystal growth. researchgate.netaip.org
Time-resolved spectroscopy reveals the decay kinetics of these emissions. The Eu²⁺ emission at 420 nm has a decay time of approximately 450 ns to less than 1 µs. researchgate.netaip.org The broader 550 nm band has a much slower decay, on the order of 3 µs or more. researchgate.netaip.org The light yield of BaI₂(Eu) can exceed 30,000 photons/MeV. aip.orgescholarship.org By comparison, undoped BaF₂ exhibits an ultra-fast decay component of 0.6 ns and a slow component of ~620 ns. mdpi.com These properties—emission wavelength, decay time, and light yield—are fundamental to determining the suitability of a scintillator for applications that require specific timing and energy resolution capabilities.
Table 3: Spectroscopic Properties of BaI₂(Eu) Scintillators
| Property | Value | Description | Reference |
|---|---|---|---|
| Eu²⁺ Emission Peak | ~420 - 425 nm | Primary scintillation emission from the Eu²⁺ activator. | researchgate.netaip.org |
| Impurity/Exciton (B1674681) Emission Peak | ~550 nm | Broadband emission, reduced with material purification. | researchgate.netaip.org |
| Eu²⁺ Emission Decay Time | ~450 ns to < 1 µs | Decay time of the primary scintillation light. | researchgate.netaip.org |
| Impurity/Exciton Decay Time | > 3 µs | Slow decay component. | researchgate.netaip.org |
| Light Yield | > 30,000 photons/MeV | Total light output when excited by gamma rays. | aip.orgescholarship.org |
X-ray Diffraction Techniques for Structural Analysis and Phase Identification
X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the crystal structure, identifying phases, and analyzing the lattice parameters of this compound. slideshare.netsci-hub.se The technique works by directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. slideshare.net The resulting diffraction pattern is a unique "fingerprint" of the material's atomic arrangement. sci-hub.se
At ambient pressure, this compound (BaI₂) has an orthorhombic crystal structure with the Pnma space group. nih.gov However, its structure changes under high pressure. Using global structure search methodologies combined with first-principle calculations, researchers have predicted a pressure-induced phase transition. nih.gov The study shows that BaI₂ transforms from the orthorhombic Pnma structure to a thermodynamically stable tetragonal structure with I4/mmm symmetry at a pressure of 17.1 GPa. nih.gov This transition involves an increase in the coordination number of the atoms. nih.gov
XRD is also used for phase identification in composite materials. For instance, in the synthesis of glass-ceramics containing this compound, XRD analysis confirmed the formation of crystalline phases of both anhydrous BaI₂ and its hydrated form, BaI₂·2H₂O, within the glass matrix. researchgate.net This demonstrates the utility of XRD in verifying the composition and crystalline state of this compound in complex systems. researchgate.net
Table 4: Crystal Structures of this compound
| Pressure Range | Crystal System | Space Group | Reference |
|---|---|---|---|
| 0–17.1 GPa | Orthorhombic | Pnma | nih.gov |
| > 17.1 GPa | Tetragonal | I4/mmm | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Materials Research
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 190 to 900 nm. researchgate.net This absorption corresponds to the promotion of electrons from lower to higher energy orbitals in a molecule or material. researchgate.netmsu.edu The technique is widely used in materials research to identify light-absorbing groups, known as chromophores, and to explore the electronic properties of materials. researchgate.netsci-hub.se
In compounds containing iodine, such as alkyl iodides, electronic transitions like the promotion of a non-bonding electron (n) to an anti-bonding sigma orbital (σ) can occur, leading to absorption in the UV region. msu.edu For example, methyl iodide exhibits n→σ transitions with absorption maxima at 255 nm. msu.edu While detailed UV-Vis spectra for this compound itself are not extensively documented in the reviewed literature, the technique is applied in research contexts involving its synthesis or its use as a precursor. For example, UV-Vis spectroscopy has been used to monitor reactions, such as the synthesis of a barium-containing complex where this compound was a reactant. qut.edu.au
UV-Vis spectroscopy is particularly valuable for characterizing polymers and nanoparticles, where it can provide qualitative information about composition, the presence of conjugated systems, and electronic structure. sci-hub.semat-cs.com Although it can have limitations in the quantitative analysis of complex mixtures, its simplicity and non-destructive nature make it a fundamental tool for initial characterization in materials science. mat-cs.com
Vi. Research Applications in Materials Science and Condensed Matter Physics
Precursor Role in Advanced Inorganic Materials Synthesis
Barium iodide serves as a crucial precursor in the synthesis of a variety of advanced inorganic materials. A precursor is a compound that participates in a chemical reaction that produces another compound. In solid-state synthesis, the choice of precursors is critical as it can influence the reaction pathway and the formation of intermediate phases, ultimately determining the properties of the final material. umn.edu this compound is particularly useful in the synthesis of other barium-containing compounds. For instance, it can be used to synthesize organobarium compounds through reactions with alkyl potassium compounds. vedantu.com It is also employed in the production of a highly reactive form of barium metal via reduction with lithium biphenyl (B1667301). vedantu.com
In the realm of nitride nanomaterials, halide raw materials, including iodides, are sometimes utilized in synthesis methods that aim to produce nanostructured materials at lower temperatures than traditional high-temperature or high-pressure techniques. frontiersin.org The use of active precursors is a key strategy to achieve this. frontiersin.org Furthermore, machine learning models are being developed to recommend precursor materials for the synthesis of novel inorganic materials by learning from vast databases of existing synthesis recipes, a process that could further highlight the utility of precursors like this compound. umn.edu
Scintillator Material Development and Optimization
Scintillators are materials that emit light when exposed to ionizing radiation, making them essential components in radiation detectors for applications in national security, medical imaging, and high-energy physics. google.com this compound has garnered significant interest as a high-Z (high atomic number) scintillator material, which offers good stopping power for gamma rays. osti.govunt.edu
The growth of high-quality single crystals is paramount for achieving optimal scintillator performance. The Bridgman method is a widely used technique for growing this compound crystals. osti.govgoogle.com.pgaip.org In this method, a polycrystalline material is melted in a crucible, which is then slowly lowered through a temperature gradient to induce crystallization. google.com.pgaip.org this compound, with a melting point of 711°C, is readily growable using this technique. osti.govaip.org Research has shown that this compound is less prone to cracking during the growth process compared to other high-performance scintillators like lanthanum halides. osti.govunt.edu
To enhance the scintillation properties of this compound, it is often doped with lanthanide ions, such as europium (Eu²⁺) and cerium (Ce³⁺). osti.govresearchgate.net Doping introduces activator sites within the crystal lattice that facilitate efficient luminescence. Europium is a particularly common dopant for alkaline earth halides. Studies have investigated the effects of varying dopant concentrations on the light yield and energy resolution of BaI₂ scintillators. osti.gov For instance, BaI₂(Eu) crystals have been grown with different europium concentrations to optimize their performance. osti.govgoogle.com.pg
The luminescence in doped this compound crystals is a complex process involving the absorption of energy from radiation and the subsequent emission of light from the activator ions. In europium-doped this compound, BaI₂(Eu), luminescence is observed from the Eu²⁺ ion, typically around 420 nm. osti.govresearchgate.net However, an additional broad emission band at around 550 nm has also been reported, which is attributed to trapped excitons. osti.govunt.edu The intensity of this secondary emission can be reduced by purifying the this compound starting material through zone refining, which enhances the relative luminescence from the Eu²⁺ activator. osti.gov The decay time of the scintillation light is another crucial parameter. For BaI₂(Eu), the Eu²⁺ emission has a decay time of approximately 450 nanoseconds, while the trapped exciton (B1674681) luminescence has a much longer decay of about 3 microseconds. osti.govunt.edu
Table 1: Luminescence Properties of Doped this compound
| Dopant | Emission Wavelength (nm) | Decay Time | Notes |
|---|---|---|---|
| Eu²⁺ | ~420 | ~450 ns | Primary scintillation emission. osti.gov |
| Trapped Exciton | ~550 | ~3 µs | Intensity reduced by zone refining. osti.gov |
| Ce³⁺ | - | - | Investigated as a dopant. osti.gov |
Despite being less prone to cracking than some other halides, the fabrication of large, high-quality this compound crystals still presents challenges. osti.govresearchgate.net One of the primary issues is the hygroscopic nature of this compound, meaning it tends to absorb moisture from the air. vcu.eduelsevier.es This necessitates careful handling and encapsulation of the crystals to prevent degradation of their scintillation properties. vcu.edu While BaI₂ is considered less hygroscopic than strontium iodide (SrI₂), protection is still crucial. elsevier.es The presence of impurities in the raw material can also negatively impact crystal quality and scintillation performance. aip.org As-supplied this compound powder can have a yellowish color, potentially due to oxide or oxyiodide contamination, which can be removed through purification techniques like zone refining to yield colorless, higher-purity material for crystal growth. google.com.pgaip.org
Understanding Luminescence Mechanisms and Energy Transfer
Perovskite Chemistry and Photovoltaic Applications (focus on material synthesis)
Perovskite materials, which have a specific crystal structure similar to that of the mineral perovskite (CaTiO₃), have shown exceptional promise for use in next-generation solar cells due to their excellent optoelectronic properties. mdpi.comdiva-portal.orgacs.org this compound has been explored as a component in the synthesis of lead-free and all-inorganic perovskite materials for photovoltaic applications.
The synthesis of perovskite thin films often involves the reaction of precursor materials. This compound can be used as a precursor to incorporate barium into the perovskite structure. For example, in one study, this compound was used to dope (B7801613) cesium lead iodide bromide (CsPbI₂Br) perovskites. acs.org This incorporation of barium, facilitated by a dynamic hot-air casting process, resulted in uniform grain formation and improved stability of the perovskite films, leading to highly efficient and stable all-inorganic perovskite solar cells. acs.org Another research effort focused on the synthesis and characterization of a novel lead-free organo-inorganic halide perovskite using tetramethylammonium (B1211777) iodide and this compound. ghiejournal.com The resulting material exhibited thermal stability and a band gap suitable for photovoltaic applications. ghiejournal.com The synthesis of barium-containing perovskites like barium zirconate (BaZrO₃) has also been explored, though often using other barium precursors like barium chloride or barium carbonate. walisongo.ac.idresearchgate.net These studies highlight the versatility of barium compounds, including this compound, in the expanding field of perovskite research.
Synthesis of Organo-Inorganic Iodide Perovskites (e.g., Tetramethylammonium this compound)
This compound serves as a key precursor in the synthesis of lead-free organo-inorganic halide perovskites. These materials are investigated as potentially more environmentally sustainable alternatives to lead-based perovskites for optoelectronic applications. slideshare.net A notable example is tetramethylammonium this compound, with the chemical formula (CH₃)₄NPbI₃.
Research efforts have focused on synthesizing and characterizing these novel lead-free perovskites. One study aimed to model, synthesize, and characterize tetramethylammonium this compound for photovoltaic applications. researchgate.netghiejournal.com The synthesis involved solution processing, and the resulting material's properties were extensively analyzed. slideshare.netresearchgate.net X-Ray Diffraction (XRD) analysis confirmed the formation of a crystalline structure with prominent peaks at 2θ values of 19.0°, 29.5°, and 33.3°. researchgate.netghiejournal.com The average crystalline size was calculated to be 42 nm using the Scherrer equation. researchgate.netghiejournal.com
Further characterization revealed important physical properties. Thermogravimetric analysis (TGA) showed that the material is thermally stable up to 200°C. researchgate.netghiejournal.com The UV-vis spectrum indicated strong optical absorption in the visible region, from 360 nm to 725 nm, with an estimated band gap of 1.99 eV. researchgate.netghiejournal.com Photoluminescence studies showed a broad emission spectrum between 340 nm and 588 nm. researchgate.netghiejournal.com A planar solar cell fabricated using this material achieved a power conversion efficiency (PCE) of 4.6%. researchgate.netghiejournal.com However, other research has noted challenges in forming the desired perovskite material, indicating that further work on synthesis methods is required. slideshare.net
Table 1: Properties of Synthesized Tetramethylammonium this compound Perovskite
| Property | Value |
|---|---|
| Average Crystalline Size | 42 nm researchgate.netghiejournal.com |
| Thermal Stability (TGA) | Stable up to 200°C researchgate.netghiejournal.com |
| Optical Absorption Range | 360 nm - 725 nm researchgate.netghiejournal.com |
| Band Gap Energy | 1.99 eV researchgate.netghiejournal.com |
| Photoluminescence Emission | 340 nm - 588 nm researchgate.netghiejournal.com |
| Power Conversion Efficiency (PCE) | 4.6% researchgate.netghiejournal.com |
Superconductivity Investigations under Extreme Conditions
This compound has been a subject of significant interest in high-pressure physics and superconductivity research. mdpi.comnih.gov Applying pressure to materials can drastically alter their electronic properties by changing the interatomic distances in the crystal lattice. mdpi.comnih.gov
Studies using global structure search methodologies have explored the crystal structures of BaI₂ over a wide pressure range, from 0 to 200 GPa. mdpi.comnih.govresearchgate.net At ambient pressure, BaI₂ has an orthorhombic Pnma crystal structure. mdpi.comresearchgate.net Theoretical predictions, however, indicate a phase transition to a thermodynamically stable tetragonal I4/mmm structure at a pressure of 17.1 GPa. mdpi.comnih.govresearchgate.net This high-pressure phase is predicted to remain stable up to 200 GPa. mdpi.comresearchgate.net
The electronic calculations for this high-pressure tetragonal phase indicate that it exhibits metallic characteristics due to an indirect band gap closure under moderate pressure. mdpi.comnih.govresearchgate.net This transition to a metallic state is a prerequisite for superconductivity. Simulations suggest that BaI₂ does become superconductive at pressures around 30 GPa. mdpi.comresearchgate.net
Table 2: High-Pressure Crystal Structure Transitions of this compound
| Pressure Range (GPa) | Crystal Structure | Symmetry |
|---|---|---|
| 0–17.1 | Orthorhombic | Pnma mdpi.comresearchgate.net |
| 17.1–200 | Tetragonal | I4/mmm mdpi.comnih.govresearchgate.net |
Electron-Phonon Coupling Simulations and Predictive Modeling
To understand the mechanism of superconductivity in BaI₂ under high pressure, researchers have performed electron-phonon coupling simulations. mdpi.comnih.govdntb.gov.ua These simulations are crucial for predicting the superconducting transition temperature (Tc). The calculations for the tetragonal I4/mmm phase of BaI₂ at 30 GPa were performed using density-functional perturbation theory. mdpi.com
The results of these simulations, including the Eliashberg spectral function, were compared with those of cesium iodide (CsI), another iodine compound that exhibits superconductivity at very high pressures (around 180 GPa). mdpi.comnih.gov The simulations found that the superconductivity of BaI₂ at 30 GPa is significantly lower than that of CsI at 180 GPa. mdpi.comnih.govresearchgate.net The Ba atom, having more electrons than Cs, was initially thought to potentially lead to superior electron-phonon coupling, but the simulations indicate a more complex relationship. mdpi.comresearchgate.net These predictive modeling studies provide a foundational step for further understanding the high-pressure behavior and potential for superconductivity in iodine compounds under extreme conditions. mdpi.comnih.gov
Development of Luminescent Glass-Ceramics
This compound is a key component in the development of novel luminescent materials, specifically europium-doped glass-ceramics. orcid.orgresearchgate.netresearchgate.net These materials are of interest for applications such as scintillators for X-ray and gamma-ray detection. cuni.czvedantu.com The goal is to embed luminescent crystalline particles, such as Eu²⁺-activated BaI₂, within a stable glass matrix, combining the transparency of glass with the efficient luminescence of the crystal. researchgate.netresearchgate.net
An original method for producing these glass-ceramics involves using a BaI₂:Eu²⁺ powder as a starting material mixed with a BaO-B₂O₃ glass host. researchgate.netelsevier.es The synthesis is carried out at high temperatures (e.g., 900°C) under an inert argon atmosphere to prevent the decomposition of this compound and the oxidation of Eu²⁺. elsevier.es
X-ray diffraction analysis of the resulting materials has shown that when a sufficient amount (e.g., 50 wt.%) of the initial iodide powder is used, glass-ceramics containing crystalline BaI₂ and BaI₂·2H₂O phases are formed. researchgate.netresearchgate.net The photoluminescence spectra of these samples are multicomponent, indicating that the europium ions are distributed in different local environments within the material, including both the glass matrix and the crystalline inclusions. researchgate.net This research demonstrates a viable technique for fabricating BaI₂-based glass-ceramics and protecting the hygroscopic iodide powder from moisture. researchgate.net
Catalytic and Reaction Promotion Roles in Organic Synthesis
This compound is utilized as a reagent and catalyst in various organic synthesis reactions. muscatchemical.com It serves as a precursor for the generation of other organobarium compounds, which are potent nucleophiles. cymitquimica.comwikipedia.org For instance, BaI₂ reacts with alkyl potassium compounds to form these reactive organobarium species. wikipedia.org
A significant application is the preparation of highly reactive barium metal. wikipedia.org this compound can be reduced using lithium biphenylide to produce an activated form of barium metal, which is a powerful promoter for certain reactions. researchgate.net This "Rieke barium" facilitates transformations that are otherwise difficult with commercially available, unactivated barium metal. researchgate.netnih.gov
Furthermore, this compound is used in the synthesis of well-defined barium catalysts for specific organic reactions. chemistryviews.org In one example, a barium complex with an iodide ligand was synthesized from BaI₂ as an intermediate step in creating barium tetrelide complexes. chemistryviews.org These developments are important because barium is an abundant alkaline earth metal, making barium-based catalysis an attractive and economical alternative. chemistryviews.org this compound also plays a role in Barbier-type allylations, where metallic barium is used as a promoter. researchgate.net
Vii. Computational and Theoretical Investigations on Barium Iodide Systems
First-Principles Calculations of Electronic Band Structures
First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of barium iodide. At ambient pressure, BaI₂ exists in a cotunnite-type orthorhombic structure with Pnma space group symmetry. nih.govmdpi.comaip.org Theoretical calculations using the Perdew–Burke–Ernzerhof generalized gradient approximation (PBE-GGA) determined that BaI₂ is a semiconductor. aip.orgresearchgate.net
| Property | Calculated Value | Computational Method/Functional | Source |
|---|---|---|---|
| Band Gap Type | Direct | DFT / PBE-GGA | aip.orgaip.orgresearchgate.net |
| Band Gap (Direct) | 3.35 eV | DFT / PBE-GGA | aip.orgresearchgate.net |
| Band Gap Type | Indirect | DFT / PBE-GGA | nih.govmdpi.comresearchgate.net |
| Electron Effective Mass (mₑ) | 0.66 m₀ | DFT | aip.org |
| Hole Effective Mass (mₕ) | 0.53 m₀ | DFT | aip.org |
Predictive Modeling of High-Pressure Structural and Electronic Transitions
Predictive modeling using global structure search methodologies has been employed to explore the behavior of BaI₂ across a wide pressure range, from 0 to 200 GPa. nih.govmdpi.comresearchgate.net These simulations predict that BaI₂ undergoes a significant structural phase transition under compression. nih.govmdpi.com
At ambient pressure, the orthorhombic Pnma structure is the most thermodynamically stable phase. nih.govmdpi.com As pressure increases, a phase transition is predicted to occur at 17.1 GPa, transforming BaI₂ into a thermodynamically stable tetragonal structure with I4/mmm symmetry. nih.govmdpi.comresearchgate.netnih.gov This high-pressure phase is energetically superior to a previously reported monoclinic P112₁/a phase. nih.govmdpi.com The transition from the Pnma structure (coordination number of 9) to the I4/mmm phase (coordination number of 10) occurs with almost no volume collapse. nih.govmdpi.com The I4/mmm phase remains stable up to at least 200 GPa. mdpi.com
This structural transformation is accompanied by a profound change in electronic properties. Further electronic calculations indicate that the I4/mmm phase of BaI₂ exhibits metallic characteristics. nih.govmdpi.comresearchgate.net The metallization occurs via an indirect band gap closure under moderate compression. nih.govmdpi.com The pressure effect on the band gap of the initial Pnma phase was found to show a linear and monotonous decrease, with a calculated pressure coefficient of -0.047 eV/GPa. aip.orgresearchgate.net The transition to a metallic state also suggests the potential for superconductivity, which has been investigated through electron-phonon coupling simulations for the I4/mmm phase at 30 GPa. nih.gov
| Pressure Range (GPa) | Phase | Crystal System | Space Group | Electronic Property | Source |
|---|---|---|---|---|---|
| 0–17.1 | Cotunnite-type | Orthorhombic | Pnma | Semiconductor/Insulator | nih.govmdpi.com |
| 17.1–200 | - | Tetragonal | I4/mmm | Metallic | nih.govmdpi.com |
Application of Quantum Chemical Methods for Charge Properties (e.g., Bader Analysis)
To understand the nature of the chemical bonding in this compound, quantum chemical methods such as the Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Bader charge analysis, have been applied. nih.govmdpi.com This method partitions the total electron density into atomic basins, providing a robust approximation of the total electronic charge associated with each atom. utexas.edu
For this compound, Bader analysis was used to investigate the charge properties and the charge transfer between barium (Ba) and iodine (I) atoms as a function of pressure. nih.govmdpi.com Simulations revealed a peculiar reversal in the trend of charge transfer between the Ba and I atoms under increasing pressure. nih.gov This analysis is crucial for understanding how compression alters the ionic and covalent character of the bonds within the crystal lattice, which in turn influences the structural and electronic transitions observed. nih.govresearchgate.net The analysis is performed by post-processing charge density data generated from first-principles calculations, often using codes like VASP (Vienna Ab initio Simulation Package). nih.govmdpi.comutexas.edu
Computational Materials Design for Waste Form Incorporation (e.g., Iodide in Apatites)
Computational materials design has emerged as a powerful strategy for developing durable materials for the immobilization of nuclear waste. A significant challenge is the safe disposal of long-lived radioactive isotopes like iodine-129 (B1233664) (¹²⁹I). frontiersin.org Materials with an apatite crystal structure, A₅(XO₄)₃Z, are considered promising candidates for this purpose due to their long-term durability and chemical flexibility. frontiersin.orgresearchgate.net
Computational techniques, including Artificial Neural Networks (ANN) and Density Functional Theory (DFT), have been integrated to predict novel apatite compositions capable of incorporating iodide (I⁻) into their structural channels. frontiersin.orgcambridge.orgmdpi.com The design hypothesis is that the apatite channel size must be suitable to accommodate the large iodide anion. frontiersin.orgmdpi.com ANN models have been trained on datasets of known apatite compositions to predict the unit cell parameters and channel sizes of hypothetical structures. frontiersin.orgresearchgate.net This allows for the screening of numerous chemical combinations to identify those most likely to form stable iodoapatites. frontiersin.org
Among the compositions investigated are several containing barium. cambridge.orgresearchgate.net For example, machine learning models have been used to predict the formability of compounds like Ba₁₀(PO₄)₆I₂ , Ba₁₀(AsO₄)₆I₂ , and Ba₁₀(VO₄)₆I₂ in the apatite structure. cambridge.org Following the machine learning screening, DFT calculations are used to determine the thermodynamic stability of these predicted compounds by calculating their position on the convex hull of formation energies. cambridge.org This combined computational approach provides crucial guidance for experimental efforts to synthesize new, effective apatite-based waste forms for iodine. frontiersin.orgresearchgate.net
| Hypothetical Barium Iodoapatite | Computational Method | Purpose of Investigation | Source |
|---|---|---|---|
| Ba₁₀(PO₄)₆I₂ | Machine Learning & DFT | Prediction of formability and thermodynamic stability | cambridge.org |
| Ba₁₀(AsO₄)₆I₂ | Machine Learning & DFT | Prediction of formability and thermodynamic stability | cambridge.org |
| Ba₁₀(VO₄)₆I₂ | Machine Learning & DFT | Prediction of formability and thermodynamic stability | cambridge.org |
| Ba₅(VO₄)₃I | Artificial Neural Network | Prediction of channel size for iodide incorporation | researchgate.net |
Viii. Interdisciplinary and Emerging Research Directions
Integration with Environmental Monitoring Technologies (general principles)
The primary application of barium iodide in environmental monitoring is in the detection of ionizing radiation. imarcgroup.comsmolecule.com The general principles for integrating this compound into environmental monitoring technologies are centered on its properties as a scintillator. Scintillation detectors are materials that emit light when they absorb radiation, and this light can be detected and measured to determine the presence and intensity of the radiation. smolecule.com
The key principles include:
Radiation Detection: this compound crystals are effective in detecting gamma radiation. imarcgroup.comsmolecule.com This makes them suitable for monitoring radioactive materials in the environment, which is crucial for ensuring public safety and assessing the impact of nuclear facilities or accidents. smolecule.comiaea.org Monitoring programs are designed based on the potential sources of radiation and the specific radionuclides that need to be tracked. service.gov.uk
High Light Yield and Energy Resolution: For a scintillator to be effective, it must produce a significant amount of light (high light yield) and be able to distinguish between different radiation energies (good energy resolution). lbl.gov Research into europium-doped this compound has shown promising results in enhancing these properties, making it a high-performance scintillator. lbl.govgoogle.com.pg
The integration of this compound into environmental monitoring systems follows established principles for radiological surveillance, which involve identifying potential exposure routes and the most hazardous radionuclides to monitor.
Future Directions in Advanced Materials Science and Condensed Matter Physics Research on this compound
The unique properties of this compound make it a subject of ongoing research in materials science and condensed matter physics. imarcgroup.comresearchgate.net Future research is likely to focus on several key areas:
High-Pressure Studies: Investigating the behavior of this compound under high pressure is a significant area of research. researchgate.netmdpi.com Studies have shown that applying pressure can induce phase transitions in this compound, altering its crystal structure and electronic properties. researchgate.netmdpi.com For example, at ambient pressure, this compound has an orthorhombic crystal structure, but it transitions to a tetragonal structure at 17.1 GPa. researchgate.netmdpi.com
Superconductivity: Research has explored the potential for superconductivity in this compound at high pressures. researchgate.netmdpi.com Theoretical calculations suggest that the tetragonal high-pressure phase of this compound could exhibit metallic and even superconducting properties. researchgate.netmdpi.com Further investigation into the electron-phonon coupling in this compound could lead to a better understanding of its potential as a superconductor. mdpi.com
Doping and Crystal Growth: The development of new scintillator materials often involves doping the primary crystal with other elements to enhance its properties. lbl.govgoogle.com.pg Future research will likely continue to explore the effects of different dopants on the scintillation performance of this compound. Additionally, refining crystal growth techniques to produce larger, higher-quality crystals is essential for practical applications. google.com.pg
Nanomaterials: The synthesis and characterization of this compound at the nanoscale could reveal novel properties and applications. Research into the solid-state chemistry of nanomaterials is a growing field with the potential for significant discoveries. berkeley.edu
Interactive Table: High-Pressure Phases of this compound
| Pressure Range (GPa) | Crystal Structure | Symmetry |
|---|---|---|
| 0–17.1 | Orthorhombic | Pnma |
Data sourced from multiple theoretical studies. researchgate.netmdpi.com
Broader Implications for Metal Halide Chemistry and Physics
The study of this compound contributes to the broader understanding of metal halide compounds, a class of materials with diverse and important applications. vedantu.comvedantu.com
Understanding Structure-Property Relationships: Research on this compound's crystal structure and how it changes under different conditions provides valuable data for understanding the fundamental principles that govern the properties of all metal halides. vedantu.comtestbook.com The relationship between the ionic radius of the metal and the halide, and the resulting crystal structure, is a key area of study in solid-state chemistry.
Development of New Functional Materials: The insights gained from studying this compound can be applied to the design and synthesis of new metal halide materials with tailored properties. berkeley.edu This includes the development of new scintillators, semiconductors, and materials for optical applications. lbl.govopenpr.com The field of chalcohalides, which are materials containing mixed chalcogen and halogen anions, is an emerging area of research with potential for energy applications.
Advancing Computational Materials Science: The use of computational methods, such as density functional theory and particle swarm optimization, to predict the high-pressure phases and properties of this compound demonstrates the power of these tools in materials discovery. researchgate.net These computational approaches are increasingly being used to explore the vast chemical space of metal halides and identify promising new materials.
The ongoing investigation into this compound and its properties continues to be a valuable endeavor, with implications that extend across various scientific and technological fields.
Q & A
Basic: What are the standard synthesis methods for barium iodide, and how can its purity be verified?
Methodological Answer:
this compound is typically synthesized via direct reaction of barium carbonate or hydroxide with hydroiodic acid. For high-purity samples, stoichiometric control and inert atmosphere conditions are critical to avoid hydrolysis or oxidation. Post-synthesis, characterization techniques such as X-ray Diffraction (XRD) (to confirm crystallinity and phase purity) and X-ray Photoelectron Spectroscopy (XPS) (to assess surface composition and oxidation states) are essential. Thermogravimetric analysis (TGA) can detect residual solvents or decomposition products (e.g., shows TGA/DTA curves for thermal stability). For quantitative purity, inductively coupled plasma mass spectrometry (ICP-MS) validates stoichiometric ratios of Ba²⁺ and I⁻ ions .
Basic: How does this compound’s solubility in polar vs. nonpolar solvents influence its reactivity in synthesis?
Methodological Answer:
BaI₂ is highly soluble in water (407 g/100 mL at 20°C) and polar solvents like ethanol, which facilitates its use in aqueous-phase reactions (e.g., precipitation of iodides). In nonpolar solvents, its limited solubility restricts applications to solid-state syntheses. Researchers should optimize solvent choice based on reaction mechanisms:
- Precipitation reactions (e.g., BaI₂ + Na₂SO₄ → BaSO₄↓ + 2NaI) require aqueous media.
- Solid-state synthesis (e.g., BaI₂ as a precursor for perovskite films) demands solvent removal under vacuum to prevent hydration .
Advanced: What spectroscopic techniques are optimal for analyzing charge carrier dynamics in this compound-doped perovskites?
Methodological Answer:
Time-resolved transient absorption spectroscopy (TAS) and photoluminescence (PL) quenching are critical for measuring electron-hole diffusion lengths in perovskites. For example:
- In CH₃NH₃PbI₃-xCl₃ (chloride-doped BaI₂-related perovskites), TAS revealed diffusion lengths >1 µm, enabling high solar cell efficiency.
- Triiodide perovskites (CH₃NH₃PbI₃) showed shorter diffusion lengths (~100 nm), highlighting the role of halide doping in performance optimization .
Experimental Design Tip: Use femtosecond laser excitation to track carrier mobility and recombination kinetics under simulated solar irradiation.
Advanced: How do synthesis parameters influence the catalytic efficiency of copper-barium iodide complexes in CO oxidation?
Methodological Answer:
Catalytic activity in CO oxidation depends on:
- Copper Loading: Higher Cu content (e.g., Cu₁₂/BaI₂ catalysts) enhances CO conversion at 300°C due to increased active sites.
- Support Interaction: Strong Cu-BaI₂ interfacial bonding (measured via H₂-TPR and XPS ) improves stability against CO poisoning.
- Redox Properties: O₂-TPD profiles reveal oxygen mobility, which correlates with CO oxidation rates. For instance, BaI₂-supported catalysts with Mn dopants showed enhanced O₂ desorption at 500°C, critical for sustained activity .
Data Contradiction: How to resolve discrepancies in reported electron-hole diffusion lengths in chloride-doped vs. triiodide perovskites?
Methodological Answer:
Discrepancies arise from differences in:
- Synthetic Routes: Solution-processed vs. vapor-deposited perovskites yield varying defect densities.
- Doping Uniformity: Chloride distribution (homogeneous vs. segregated) affects carrier mobility.
- Measurement Techniques: TAS (integrates bulk properties) vs. PL (surface-sensitive).
Resolution Strategy: Replicate experiments using standardized protocols (e.g., identical excitation wavelengths and film thicknesses) and cross-validate with scanning electron microscopy (SEM) to assess morphological consistency .
Methodology: What are the best practices for ensuring reproducibility in this compound-based catalyst synthesis?
Methodological Answer:
- Precursor Purity: Use anhydrous BaI₂ (store in desiccators) to prevent hydration.
- Characterization Consistency: Apply identical XRD (2θ range: 20–80°) and XPS (C 1s calibration at 284.6 eV) settings across batches.
- Activity Testing: Pre-treat catalysts at 600°C in 5% O₂/He to standardize surface conditions before CO-TPR experiments .
- Data Reporting: Include uncertainty analysis (e.g., ±5% for H₂-TPR quantification) and raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
